molecular formula C10H9BrN2 B13926730 7-Bromo-2-ethylquinoxaline

7-Bromo-2-ethylquinoxaline

Katalognummer: B13926730
Molekulargewicht: 237.10 g/mol
InChI-Schlüssel: CPKUYRIZDSTHMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-2-ethylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-ethylquinoxaline typically involves the condensation of 2-ethylquinoxaline with a brominating agent. One common method is the reaction of 2-ethylquinoxaline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under reflux conditions to ensure complete bromination at the 7th position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Bromo-2-ethylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and dyes

Wirkmechanismus

The mechanism of action of 7-Bromo-2-ethylquinoxaline involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

    7-Bromo-2-chloroquinoxaline: Another quinoxaline derivative with similar biological activities but different substitution patterns.

    2-Ethylquinoxaline: The parent compound without the bromine substitution.

    7-Bromoquinoxaline: A simpler derivative lacking the ethyl group.

Uniqueness: 7-Bromo-2-ethylquinoxaline is unique due to the combined presence of the bromine atom and the ethyl group, which can enhance its biological activity and selectivity compared to other similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C10H9BrN2

Molekulargewicht

237.10 g/mol

IUPAC-Name

7-bromo-2-ethylquinoxaline

InChI

InChI=1S/C10H9BrN2/c1-2-8-6-12-9-4-3-7(11)5-10(9)13-8/h3-6H,2H2,1H3

InChI-Schlüssel

CPKUYRIZDSTHMN-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CN=C2C=CC(=CC2=N1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.